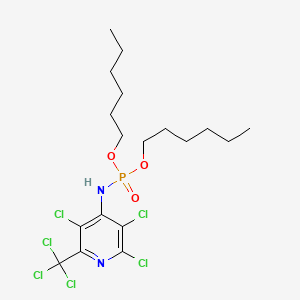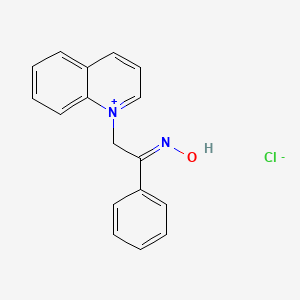
7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid is a complex organic compound that features both an imidazole ring and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment to the Naphthalene Moiety: The imidazole ring is then attached to the naphthalene moiety through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, bases like sodium hydroxide
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Saturated derivatives
Substitution: Alkylated imidazole derivatives
Applications De Recherche Scientifique
7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-4-carboxylic acid: Similar in structure but lacks the naphthalene moiety.
2-(1H-Imidazol-1-yl)acetic acid: Contains an imidazole ring but has a simpler aliphatic chain instead of the naphthalene moiety.
Uniqueness
7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid is unique due to the combination of the imidazole ring and the naphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Propriétés
Numéro CAS |
89781-77-1 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
7-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-2,5-7,9,13H,3-4,8H2,(H,17,18) |
Clé InChI |
GUKVLMZCPBRAEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1N3C=CN=C3)C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


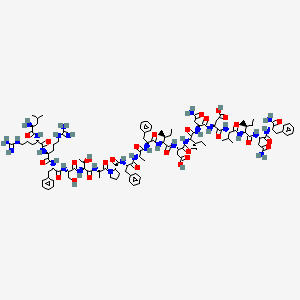
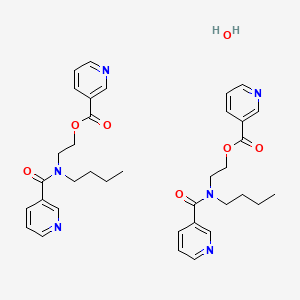
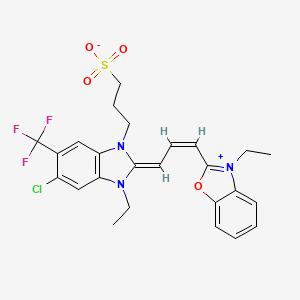

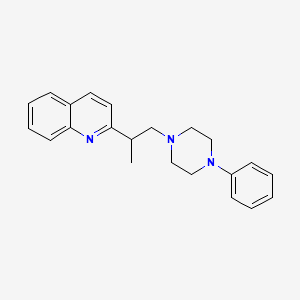
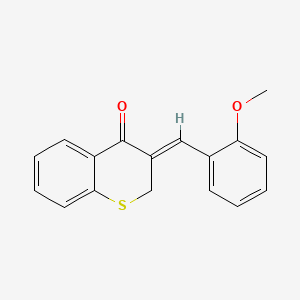
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
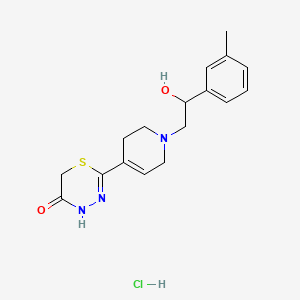
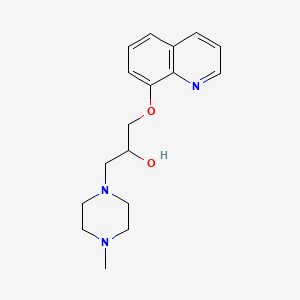
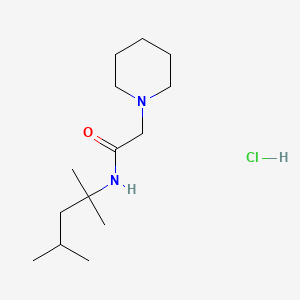
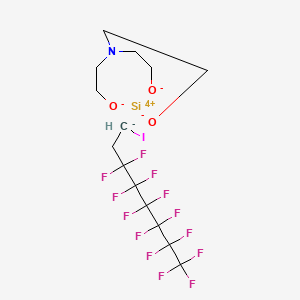
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
